Product packaging for Levorin(Cat. No.:CAS No. 11014-70-3)

Levorin

Cat. No.: B608547
CAS No.: 11014-70-3
M. Wt: 1109.31
InChI Key: OPGSFDUODIJJGF-LIACIYQQSA-N
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Description

Historical Context of Levorin Discovery and Initial Scientific Investigations

The history of this compound's discovery and initial scientific investigations is rooted in the broader search for effective antifungal agents. This compound A and B, described as heptaenic macrolide antifungal antibiotics of the aromatic subgroup, were isolated and characterized vestnikdv.ru. Early studies established the existence of aminoacetophenon in the molecule through alkaline hydrolysis products and UV absorption spectra analysis ijsr.net. Initial scientific investigations focused on characterizing the components of the this compound complex and understanding their basic chemical structure ijsr.netpsu.edu. The structure of the this compound A components was established, noting that the components differ in the number of hydroxyl groups ijsr.net. Research also involved comparing this compound with other polyene antibiotics like Candicidin (B1668254) using techniques such as high-performance size-exclusion liquid chromatography to analyze their components psu.edu. These early studies laid the groundwork for understanding this compound's place within the polyene macrolide family and its fundamental chemical properties.

Classification and Significance within Polyene Macrolide Antibiotics Research

This compound is classified within the group of polyene macrolide antibiotics, specifically as an aromatic heptaene ijsr.netpsu.edu. This classification is based on its chemical structure, featuring a macrolactone ring with seven double bonds and an additional aromatic group, aminoacetophenon ijsr.net. Polyene antibiotics are significant in research due to their wide spectrum of application against fungal infections ijsr.net. They are characterized by their interaction with sterols in cell membranes, altering membrane permeability asm.org.

Within polyene macrolide research, this compound holds significance alongside other key members like Amphotericin B and Nystatin (B1677061) ijsr.netkhazar.org. Studies have compared the effects of various polyene antibiotics, including this compound, on biological and artificial membranes, examining aspects like potassium leakage and cell lysis asm.orgnih.gov. Research has indicated that this compound channels, formed in lipid bilayers, ideally transport cations through membranes, a difference noted to depend on the number of carbonyl and carboxyl groups in the hydrophilic chain khazar.org. This contrasts with Amphotericin B channels, which are selective for anions khazar.org. The study of this compound's interaction with membranes contributes to the understanding of the mechanism of action of polyene antibiotics at a molecular level khazar.org.

Data from comparative studies on membrane activity highlight the significance of this compound. For instance, research comparing the membrane effects of Amphotericin B, this compound, and Nystatin indicated that these three have the strongest membrane effect among certain polyene antibiotics khazar.org.

Here is a representation of comparative data on ion transport properties:

Polyene AntibioticNumber of Double BondsAromatic GroupPrimary Ion Transport
This compoundHeptaene (7)YesCation (Ideally) khazar.org
Amphotericin BHeptaene (7)NoAnion (Selective) khazar.org
NystatinTetraene (4)NoLower conductivity khazar.org

The permeability level induced by polyene antibiotics is a parameter characterizing their biological effectiveness khazar.org. Studies involving alkyl derivatives of Amphotericin B and this compound have shown that increasing the length of the alkyl chain decreases the biological activity of the antibiotics khazar.org.

Evolution of Research Paradigms and Unaddressed Academic Questions

The research paradigms surrounding this compound and other polyene macrolide antibiotics have evolved from initial isolation and structural characterization to more detailed investigations into their mechanisms of action at the molecular level. Early research focused on identifying and classifying these compounds vestnikdv.rupsu.edu. Subsequently, the focus shifted to understanding how these antibiotics interact with cell membranes and form ion channels ijsr.netkhazar.orgaak.gov.az. Model membranes, due to their simplicity and controlled composition, have been valuable tools in these investigations khazar.org.

Despite the progress, several academic questions regarding this compound and polyene macrolides remain unaddressed or require further exploration. The detailed study of this compound, like other polyene antibiotics, is seen as potentially leading to more advanced drugs ijsr.net. While the general mechanism involving interaction with sterols and membrane permeabilization is established, the nuances of channel formation, ion selectivity, and the precise role of structural variations among this compound components (this compound A0, A1, A2, A3, A4) continue to be areas of academic interest ijsr.netkhazar.org.

Unaddressed questions in polyene macrolide research, relevant to this compound, include a more complete understanding of their structure-activity relationships at a highly detailed level ucd.ieresearchgate.netnih.govresearchgate.net. While some studies have explored the impact of modifications like alkylation on activity, a comprehensive quantitative structure-activity relationship (QSAR) analysis for all this compound components and their derivatives, correlating specific structural features with biological activity and membrane interactions, could provide deeper insights khazar.orgresearchgate.net. The stability of these molecules and mechanisms of inactivation are also subjects of ongoing research researchgate.net.

Furthermore, the potential for developing new stable dosage forms, possibly utilizing nanotechnology, represents an area where fundamental academic understanding of this compound's properties is crucial researchgate.net. Research questions also persist regarding the full spectrum of biological activities of this compound and its derivatives beyond antifungal effects, as some polyene antibiotics have shown activity against other microorganisms like E. histolytica science.gov. The complex nature of commercially available this compound as a mixture of several related polyenes and fermentation by-products also presents challenges and questions in ensuring consistent research findings psu.edu.

The evolution of research paradigms suggests a move towards more sophisticated techniques and computational approaches to address these complex questions, aiming for a more profound understanding of this compound's behavior at the molecular and cellular levels to potentially inform the development of improved therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H84N2O18 B608547 Levorin CAS No. 11014-70-3

Properties

CAS No.

11014-70-3

Molecular Formula

C59H84N2O18

Molecular Weight

1109.31

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(2R,4S,5S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1

InChI Key

OPGSFDUODIJJGF-LIACIYQQSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levorin;  Levorine;  Levorinum;  Levorina; 

Origin of Product

United States

Biosynthesis and Production Methodologies

Microbial Producers and Fermentation Research

Levorin is produced by specific species of Streptomyces, including Streptomyces levoris and Streptomyces griseus. nih.gov Research in fermentation focuses on enhancing the efficiency of these microbial producers. Studies have investigated the production of substances by various microorganisms that stimulate this compound biosynthesis, noting that yeast-like fungi fermentation broths can increase the synthesis of polyene antibiotics like this compound, mycoheptin, and amphotericin, while suppressing nystatin (B1677061) production. nih.gov

Optimization of Culture Conditions for Enhanced this compound Biosynthesis

Optimizing culture conditions is crucial for improving this compound biosynthesis. This involves adjusting the composition of the nutrient medium, pH, temperature, and aeration, among other factors. Mathematical modelling methods have been employed to optimize the composition of synthetic culture media for Streptomyces levoris strain 99/23. nih.govsemanticscholar.org

One study demonstrated that optimizing the synthetic medium composition for Streptomyces levoris 99/23 resulted in over 38% higher this compound biosynthesis compared to the initial medium. nih.govsemanticscholar.org The study utilized an optimum composition design at three factor variation levels to establish optimal concentrations of medium components. nih.govsemanticscholar.org

Another investigation focused on the effect of succinic acid on this compound biosynthesis. It was found that succinic acid could stimulate this compound production, with optimal concentrations ranging from 0.05% to 0.3%. nih.gov The timing of succinate (B1194679) addition was also important, with the best results observed when added before inoculation. nih.gov The initial pH of the fermentation medium played a significant role, with a pH of 7.0 being the most favorable for the stimulating effect of succinic acid. nih.gov The research also suggested an important role for ammonium (B1175870) nitrogen in the manifestation of succinic acid's stimulating effect. nih.gov

Studies on other Streptomyces species, such as Streptomyces rochei, for antimicrobial metabolite production also highlight the importance of optimizing culture conditions like temperature, pH, and carbon and nitrogen sources. scispace.com These studies indicate that the nature, type, and concentration of carbon and nitrogen sources significantly influence metabolite production. scispace.com

Strain Development and Genetic Variability in this compound Producers

Strain development aims to create microbial strains with improved this compound production capabilities. This can involve traditional methods like mutagenesis and selection or more modern genetic engineering techniques. scholarsresearchlibrary.comnih.govslideshare.net Natural variation within this compound-producing organisms, such as Actinomyces levoris (a historical classification for Streptomyces levoris), has been observed, affecting not only colony morphology but also the production levels of this compound and levoristatin (B1174053). nih.gov

Studies on Actinomyces levoris strain 28 revealed a population consisting of different morphological colony types with variation in this compound and levoristatin production ranging from 20% to 180% and 0% to 300% respectively, compared to a control. nih.gov Mutants with altered production profiles, such as preferential production of levoristatin, have been isolated through repeated passaging. nih.gov This highlights the inherent genetic variability within producer strains that can be exploited for strain improvement. scholarsresearchlibrary.comnih.govnih.gov

Traditional strain improvement often relies on inducing mutations using physical or chemical mutagens followed by selection for desired traits, such as increased antibiotic yield. scholarsresearchlibrary.comnih.govslideshare.net Genetic engineering offers a more targeted approach for modifying metabolic pathways and enhancing product formation. nih.gov

Elucidation of this compound Biosynthetic Pathway

The biosynthesis of this compound, like other polyene macrolides, involves complex enzymatic processes that assemble the molecule from simpler precursors.

Precursor Incorporation and Metabolic Flux Analysis

The carbon skeleton of polyene macrolides like nystatin is formed from precursors derived from glucose. annualreviews.org In the case of this compound, studies involving isotopic labeling with [14C]acetate and [14C]propionate have shown that both precursors are incorporated into the molecule, indicating their participation in the polymerization process. annualreviews.org The incorporation of propionate (B1217596) units appears to be more extensive in non-polyene macrolides compared to polyene macrolides. annualreviews.org

Metabolic flux analysis (MFA) is a powerful tool used to quantify the in vivo conversion rates of metabolites and understand how metabolic pathways operate. frontiersin.orgnsf.gov While general principles of tracer incorporation and MFA are established for studying metabolic pathways and flux rates frontiersin.orgnsf.govresearchgate.netbiorxiv.org, specific detailed studies on precursor incorporation and metabolic flux analysis directly related to this compound biosynthesis were not extensively found in the search results. However, the principles of MFA can be applied to study the flow of precursors through the this compound biosynthetic pathway.

Enzymatic Machinery and Intermediate Compound Characterization

Polyene macrolide biosynthesis typically involves a modular polyketide synthase (PKS) system that catalyzes the assembly of the macrolide core. researchgate.net This enzymatic machinery utilizes activated precursors, such as malonyl-CoA, as elongation units. annualreviews.org Following the assembly of the polyketide chain, other enzymes, including cytochrome P450s, are involved in modifying the structure, such as oxidation of methyl branches or epoxide formation. researchgate.net Additionally, enzymes for the synthesis and attachment of sugar moieties, like the deoxysugar D-mycosamine found in nystatin wikipedia.org, are part of the biosynthetic machinery.

While the general enzymatic machinery for polyene macrolide biosynthesis is understood annualreviews.orgresearchgate.net, specific details regarding the characterization of all enzymatic steps and intermediate compounds in the this compound biosynthetic pathway were not comprehensively available in the provided search results. However, studies on related polyene macrolides like nystatin and amphotericin B provide insights into the likely enzymatic processes involved in this compound production. wikipedia.orgresearchgate.net

Genetic Basis of this compound Biosynthesis

The genes responsible for the biosynthesis of natural products, including polyene macrolides like this compound, are typically organized into biosynthetic gene clusters (BGCs) within the microbial genome. researchgate.netnih.govoup.commdpi.com These clusters encode the necessary enzymes, regulatory proteins, and transport systems for the synthesis and export of the compound. researchgate.netnih.govoup.com

Analysis of microbial genome sequences has revealed a wealth of polyene biosynthetic gene clusters. researchgate.net These clusters typically encode modular polyketide synthases, cytochrome P450 enzymes, and enzymes for sugar modification and attachment. researchgate.net Bioinformatic tools can identify these clusters and predict the potential natural products they encode. researchgate.netmdpi.com

The expression of these BGCs is often tightly regulated by complex regulatory networks. researchgate.net Many BGCs are "silent" or "cryptic" under normal laboratory conditions, meaning they are not expressed, representing a potential source for novel natural product discovery. nih.govoup.comresearch-solution.com Strategies to activate these silent clusters, such as co-culturing with other microorganisms or using elicitors, are being explored. nih.govoup.com

While the presence of a this compound A3/candicidin (B1668254)/nystatin cluster with high similarity has been detected in some Streptomyces strains mdpi.com, detailed information specifically on the genetic basis of this compound biosynthesis, including the complete gene cluster organization and regulatory mechanisms, was not fully elucidated in the provided search results. However, the principles of BGC organization and regulation observed in other polyene macrolide producers are likely applicable to this compound biosynthesis.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) nih.govfrontiersin.org. These clusters contain the genes encoding the modular PKS enzymes that assemble the macrolactone core, as well as genes for enzymes involved in post-PKS modifications, transport, and regulation ucd.ieencyclopedia.pubfrontiersin.orgntnu.no.

While specific details on the this compound BGC were not extensively found in the search results, information on BGCs for related polyene macrolides like nystatin, candicidin, and pimaricin provides insights into the general characteristics of these gene clusters researchgate.netnih.govmdpi.com. These BGCs are frequently found in the genomes of Streptomyces and other actinomycetes researchgate.netnih.govmdpi.com.

Characteristic features of polyene macrolide BGCs include genes for modular polyketide synthases, cytochrome P450 enzymes (involved in modifications like hydroxylation and epoxide formation), and enzymes for the biosynthesis and attachment of amino sugars, such as mycosamine (B1206536) ucd.ieencyclopedia.pubnih.govacs.org. Genes involved in export and regulation are also integral parts of these clusters ucd.ie. Bioinformatic tools are used to identify and analyze these BGCs within microbial genomes encyclopedia.pubnih.govfrontiersin.orgacs.org.

Regulatory Mechanisms of Gene Expression in this compound Production

The production of secondary metabolites in Streptomyces, including polyene macrolides, is a tightly regulated process that often occurs at the transition between the rapid growth phase and the stationary phase plos.org. This control involves multiple levels of intertwined regulation plos.org.

Studies on the regulation of other polyene macrolides, such as pimaricin and nystatin, offer relevant models for understanding this compound biosynthesis regulation ntnu.noplos.orgnih.govnih.gov. Transcriptional activators play a crucial role in controlling the expression of genes within polyene BGCs plos.orgnih.govnih.gov. For instance, in Streptomyces natalensis, the production of pimaricin is mediated by transcriptional activators like PimR and PimM plos.orgnih.govnih.gov. PimR, a SARP (Streptomyces antibiotic regulatory protein) family activator, modulates pimaricin production by controlling the expression level of pimM plos.orgnih.gov. PimM, in turn, directly binds to the promoters of several genes in the pimaricin cluster, activating their transcription nih.gov.

Phosphate (B84403) concentration is also known to influence polyene biosynthesis. High concentrations of inorganic phosphate can drastically reduce the production of polyene macrolides like pimaricin, and this negative regulation is exerted at the transcriptional level ucd.ie.

While specific regulatory genes for this compound were not detailed, it is highly probable that its biosynthesis is subject to similar complex regulatory networks involving pathway-specific activators and potentially influenced by nutritional factors like phosphate, as observed in the production of related polyene macrolides.

Molecular Structure and Conformational Analysis

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Detailed structural information about levorin has been obtained through the application of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy, particularly 2D NMR techniques, has been instrumental in determining the structure of this compound components, including the definition of the heptaenic chromophore geometry and the assignment of absolute configurations of chiral centers. mostwiedzy.plnih.govnih.gov Studies on candicidin (B1668254) A3 (a synonym for this compound A3) utilized 2D NMR experiments such as DQF-COSY, TOCSY, ROESY, HSQC, and HMBC to establish its stereostructure. nih.gov NMR spectroscopy has also been used to study the isomerization products of this compound, revealing the presence of free and hemiketal carbonyl groups in isothis compound A2. nih.gov

NMR spectroscopy is a powerful technique for structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms in a molecule. acs.orgx-mol.com Different NMR experiments can reveal through-bond (e.g., COSY, TOCSY, HSQC, HMBC) and through-space (e.g., ROESY, NOESY) correlations, which are essential for piecing together the molecular structure. mostwiedzy.plnih.gov

Mass Spectrometry and High-Resolution Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structural subunits. mdpi.comlibretexts.org High-resolution MS techniques allow for the accurate measurement of molecular weights, enabling the assignment of precise molecular formulas. mdpi.com Tandem MS (MS/MS) experiments, where ions are fragmented and the resulting fragments are analyzed, provide more detailed structural information by revealing the connectivity of different parts of the molecule. mdpi.comnih.gov

Studies on this compound have utilized mass spectrometry, often coupled with techniques like HPLC, to analyze the different components of the this compound complex and determine their molecular masses. mostwiedzy.plresearchgate.net While some earlier studies on related compounds had misinterpretations based on MS data, more recent high-resolution MS analyses have contributed to clarifying the structures of this compound components. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-Electron Microscopy (Cryo-EM) is a technique used to determine the high-resolution structure of biological macromolecules and complexes by imaging samples at cryogenic temperatures. wikipedia.orgthermofisher.comroutledge.com Cryo-EM is particularly useful for studying large, flexible, or challenging-to-crystallize molecules and can provide insights into different conformational states. thermofisher.comesrf.fr While cryo-EM is increasingly applied to complex biological systems, specific applications to the structure of this compound itself were not prominently found in the search results, which focused more on its chemical structure determined by spectroscopic methods and computational approaches. However, cryo-EM is a powerful tool for visualizing complex structures and could potentially be applied to study this compound's interactions or higher-order assemblies if relevant biological complexes are formed. esrf.frplos.org

Stereochemical Investigations and Absolute Configuration Determination

Determining the stereochemistry, including the absolute configuration of chiral centers, is essential for a complete understanding of a molecule's structure and biological activity. youtube.comlibretexts.org The absolute configuration of the chiral centers in candicidin A3 (this compound A3) has been established through 2D NMR studies and molecular dynamics simulations. nih.gov The previously unreported absolute configurations of the chiral centers were determined as (3R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, 38S, 40S, 41S). nih.gov This highlights the importance of combining experimental NMR data with computational methods for complex stereochemical assignments. The relative configuration of a fragment of the sidechain, C36-C42, was also established using vicinal coupling constants and ROEs from NMR experiments. mostwiedzy.pl

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are valuable tools for exploring the conformational space and dynamics of molecules, complementing experimental data. nih.govimb.amrevespcardiol.org These methods can provide insights into preferred conformations, flexibility, and interactions. nih.govuiuc.edudeshawresearch.comnih.govfaccts.de

Conformational Analysis and Dynamics

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. researchgate.net Molecular dynamics simulations track the movement of atoms and molecules over time, providing information about their dynamic behavior and the transitions between different conformations. uiuc.edufaccts.de

Ligand-Protein Docking and Interaction Modeling

Ligand-protein docking is a computational technique used to predict the preferred orientation and position (pose) of a ligand when it is bound to a protein receptor or enzyme. wikipedia.org This method is widely applied in pharmaceutical research, particularly for virtual screening of chemical databases to identify potential drug candidates and to understand the nature of molecular interactions at binding sites. wikipedia.orgnih.gov

While general principles of ligand-protein docking and interaction modeling are well-established, specific detailed research findings on the ligand-protein docking of this compound with target proteins are less extensively documented in the provided search results compared to its interaction with lipid membranes. However, the mechanism of action of polyene antibiotics, including this compound, primarily involves interacting with sterols in cell membranes, such as ergosterol (B1671047) in fungal membranes and cholesterol in mammalian membranes. indexcopernicus.comjomardpublishing.com This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and function. ijsr.netjomardpublishing.com

Studies have investigated the interaction of this compound with cholesterol using techniques like UV absorption spectroscopy. indexcopernicus.comjomardpublishing.comaak.gov.az These studies show that this compound forms a complex with cholesterol, which reduces the maximum amplitude of the UV absorption spectra. indexcopernicus.comjomardpublishing.comaak.gov.az This suggests a molecular interaction between cholesterol molecules and the double-bond system of this compound. indexcopernicus.comjomardpublishing.com The formation of these complexes and the subsequent creation of ion channels in lipid membranes represent a key aspect of this compound's interaction modeling, albeit primarily with membrane lipids rather than specific proteins in the classical sense of protein-ligand docking. ijsr.netjomardpublishing.com

Research on the interaction of this compound A2 with bilayer lipid membranes has shown that it can increase membrane conductivity from one side of the membrane and exhibits cation selectivity. ijsr.net A hypothetic molecular model of this compound channel formation suggests that molecules may exist in associated forms in aqueous solutions and undergo conformational changes upon inclusion into the membrane to form asymmetric structural channels. ijsr.net

While direct protein targets for this compound in the context of classical enzyme or receptor binding are not prominently featured in the search results, its significant interactions with membrane sterols and the resulting channel formation can be considered a form of molecular interaction crucial to its biological activity. Modeling these interactions often involves simulating the behavior of this compound molecules within lipid bilayers and their association with sterols to understand the structural basis of channel formation and ion permeability.

Mechanisms of Action at the Molecular and Cellular Level

Interactions with Biological Membranes and Sterols

Levorin's interaction with biological membranes is characterized by a high affinity for sterols embedded within the lipid bilayer. This binding is a critical initial step in its mechanism of action, leading to downstream effects on membrane permeability and cellular homeostasis.

This compound, as a polyene antibiotic, exhibits a strong affinity for sterols, particularly ergosterol (B1671047) found in fungal cell membranes and cholesterol present in mammalian cell membranes. The interaction between polyene antibiotics like this compound and sterols is a key determinant of their antifungal activity and selective toxicity. Studies have shown that sterols with a Δ5,7-dienic system in ring B, such as ergosterol and cholesta-5,7,22-trien-3β-ol, exhibit the highest affinity for polyene antibiotics, including this compound. nih.gov Sterols with a single double bond in ring B, like cholesterol, show less affinity, while those without double bonds in ring B, such as 5α-cholestan-3β-ol, have the least affinity. nih.gov This difference in affinity contributes to the selective toxicity of this compound towards fungal cells over mammalian cells, as fungal membranes are rich in ergosterol, while mammalian membranes primarily contain cholesterol. The interaction between the planar polyenic site of the antibiotic molecule and the similarly planar ring B of Δ5,7-sterols is thought to be particularly strong due to maximum contact between the two planes. nih.gov The presence of a double bond at positions 22-23 and a methyl group at C-24 in the sterol side chain can further enhance the affinity of the sterol for polyene antibiotics. nih.gov

The interaction of this compound with sterols can be demonstrated through techniques such as ultraviolet (UV) spectroscopy. Complex formation between this compound and cholesterol, for instance, has been shown to reduce the maximum amplitude of UV absorption spectra, indicating a molecular association between the compounds. indexcopernicus.comjlsbjournal.org

A significant consequence of this compound's interaction with membrane sterols is the formation of ion channels or pore structures within the lipid bilayer. This compound A2, a component of the this compound complex, is known to form ion channels in lipid membranes containing cholesterol or ergosterol. nih.gov These channels are permeable to monovalent cations. nih.gov The formation of these channels is dependent on the membrane potential. nih.gov

The conducting unit in the membrane is described as an asymmetric structural channel. ijsr.net The action of this compound components, including A0, A1, A2, and A3, on membrane conductivity is pronounced and can be irreversibly controlled by both concentration and membrane potential. nih.gov The structural differences between the components of this compound can lead to variations in the characteristics of the formed ion channels and the resulting changes in membrane selectivity. nih.gov

The formation of these channels disrupts the normal barrier function of the membrane, allowing ions and other small molecules to pass through.

The formation of ion channels and pores by this compound leads to increased membrane permeability, resulting in altered ion flux across the membrane. Studies have shown that this compound A2 increases the permeability of lipid and cellular membranes to monovalent cations, as well as to monosugars and other neutral molecules. researchgate.netgempublishing.co.uk The permeability sequence for various molecules in the presence of this compound has been observed as water > urea (B33335) > acetamide (B32628) > glycerin > ribose > arabinose > glucose > saccharose. gempublishing.co.uk

The increased ion permeability can lead to a disruption of the electrochemical gradients across the cell membrane, which is vital for various cellular processes. For example, the suppression of leucine (B10760876) transport into Candida albicans cells by this compound has been linked to the replacement of intracellular K+ by Na+ induced by the antibiotic. nih.gov This suggests that the altered ion balance due to membrane permeabilization directly impacts transport systems. The effect of this compound on the intracellular level of neutral amino acids was found to be higher than on main amino acids, potentially due to differing sensitivities of their transport systems to the antibiotic-induced changes. nih.gov this compound has also been shown to lower the concentration of amino acids in Ehrlich carcinoma cells, not only by inhibiting their uptake but also by increasing their leakage from the cells, further highlighting the impact of membrane permeabilization on cellular content. nih.gov

The irreversibility of this compound-induced conductance in membranes, in contrast to the reversible effects of some other polyene antibiotics, suggests stable pore formation that is not easily reversed upon removal of the antibiotic. researchgate.net

Data on the conductivity of ion channels formed by this compound A2 in lipid membranes containing sterols indicates channel conductivity in the range of 0.3-0.5 pS. nih.gov The channels exhibit cation selectivity. ijsr.net

Here is a table summarizing some data on this compound's interaction with membranes:

This compound ComponentMembrane TypeSterol PresentObserved EffectConductivity (pS)Selectivity
This compound A2Lipid membranesCholesterol/ErgosterolForms ion channels, increases permeability0.3-0.5Cation-selective
This compound A0, A1, A2, A3Biomolecular lipid membranesNot specifiedPronounced membranotropic activity, ion channel formationNot specifiedStructure-dependent
This compound A2Lipid and cellular membranesNot specifiedIncreases permeability to monovalent cations, monosugars, neutral moleculesNot specifiedNot specified

Microbial Resistance Mechanisms to Levorin

Biochemical and Genetic Mechanisms of Acquired Resistance

Acquired resistance to polyene antifungals like levorin in research isolates can stem from several biochemical and genetic modifications. These mechanisms aim to reduce the intracellular concentration of the drug or alter its primary target.

Alterations in Membrane Sterol Composition

A key mechanism of resistance to polyene antibiotics involves changes in the composition and quantity of sterols in the fungal cell membrane. Polyenes primarily target ergosterol (B1671047), the main sterol in fungal membranes e-trd.org. Alterations in the ergosterol biosynthesis pathway can lead to a reduction in ergosterol content or its replacement with alternative sterols that have a lower affinity for polyenes e-trd.orgplos.org. Studies on polyene-resistant mutants of Aspergillus fumigatus and Cryptococcus neoformans have demonstrated altered sterol profiles compared to wild-type strains e-trd.org. For instance, some resistant mutants produced different sterols like Δ7,22-ergostadien-3β-ol or Δ7-ergosten-3β-ol instead of ergosterol e-trd.org. The effectiveness of polyene binding appears to be influenced by the specific sterol structure e-trd.org. The emergence of altered sterol compositions suggests that this is a significant mechanism by which fungi can develop resistance to polyene antifungals e-trd.orgplos.org.

Role of Efflux Pumps and Transporters in Resistance

Efflux pumps are membrane proteins that actively transport various compounds, including antimicrobial agents, out of the cell, thereby reducing their intracellular concentration nih.govimrpress.com. This mechanism is a significant contributor to multidrug resistance in various microorganisms, including fungi nih.govimrpress.comfrontiersin.org. While the role of efflux pumps in this compound resistance specifically is not as extensively documented as for some other antifungals, efflux mechanisms are a general strategy employed by microorganisms to combat the effects of antimicrobial compounds nih.govimrpress.comnih.gov. Overexpression or increased activity of specific efflux pumps can lead to decreased intracellular accumulation of the antifungal, rendering it less effective nih.govimrpress.com. Various families of efflux transporters exist, including ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, both of which are known to be involved in antifungal resistance imrpress.commicropspbgmu.rumdpi.com. Research in other fungal species and with other antifungals highlights the potential for efflux pumps to contribute to reduced susceptibility to polyene compounds by actively pumping them out of the cell nih.govimrpress.comfrontiersin.org.

Target Site Modifications and Mutations

Resistance can also arise from modifications or mutations in the fungal target site that polyenes interact with. Since polyenes primarily bind to ergosterol, alterations in the enzymes involved in ergosterol synthesis can lead to the production of modified sterols or a decrease in ergosterol levels, as discussed in section 5.1.1 e-trd.orgplos.org. While direct mutations in ergosterol itself are not applicable as it's a molecule, genetic mutations in the genes encoding enzymes of the ergosterol biosynthesis pathway can lead to the observed sterol alterations plos.org. For example, mutations in the ERG11 gene, encoding lanosterol (B1674476) 14α-demethylase, are well-known to confer resistance to azole antifungals by affecting ergosterol synthesis, and similar alterations in sterol pathways can impact polyene binding plos.orgscience.gov. Although less common than sterol alterations or efflux, theoretical target site modifications could involve changes in the membrane environment surrounding sterols that affect polyene binding affinity. However, the primary target site modification mechanism for polyenes revolves around the changes in the sterol profile itself, driven by genetic alterations in the synthesis pathways e-trd.orgplos.org.

Molecular Epidemiology of this compound Resistance in Research Isolates

The molecular epidemiology of antimicrobial resistance focuses on understanding the genetic basis of resistance and how resistant strains spread within populations healthequitymatters.org.aumdpi.com. For this compound, studies in research isolates would involve characterizing the genetic mechanisms of resistance (e.g., identifying mutations in ergosterol synthesis genes or genes encoding efflux pumps) and tracking the prevalence of these mechanisms in different fungal populations or geographical locations in a research setting healthequitymatters.org.aumdpi.com. While specific large-scale molecular epidemiology studies on this compound resistance in clinical or environmental isolates were not prominently found in the search results, the principles of molecular epidemiology are crucial for monitoring the emergence and spread of resistance to any antimicrobial agent healthequitymatters.org.aumdpi.com. Such studies often employ techniques like pulsed-field gel electrophoresis (PFGE), multilocus sequence typing (MLST), and whole-genome sequencing to determine the relatedness of resistant isolates and identify resistance genes or mutations healthequitymatters.org.aumdpi.comnih.gov. Understanding the molecular epidemiology of this compound resistance in research contexts would involve analyzing the genetic profiles of resistant laboratory-generated strains or isolates from controlled studies to determine if specific genetic lineages or resistance mechanisms are becoming more prevalent under selective pressure healthequitymatters.org.aumdpi.com.

Strategies for Mitigating Resistance in Research Contexts

Strategies for mitigating this compound resistance in research settings primarily focus on understanding the mechanisms of resistance and exploring ways to circumvent them. This can involve several approaches:

Investigating Combination Therapies: Combining this compound with other antifungal agents that have different mechanisms of action could potentially overcome resistance nih.govmdpi.com. Research might explore combinations with agents that inhibit efflux pumps, target different pathways in the fungal cell, or restore the effectiveness of this compound binding nih.govfrontiersin.org.

Identifying and Inhibiting Resistance Mechanisms: Research can focus on identifying the specific genes and proteins involved in this compound resistance, such as altered ergosterol synthesis enzymes or specific efflux pumps plos.orgimrpress.com. Once identified, strategies could be developed to inhibit these targets, potentially restoring this compound susceptibility imrpress.comnih.gov. For example, developing inhibitors against specific efflux pumps could prevent the cell from expelling the antifungal imrpress.comfrontiersin.org.

Exploring Novel Analogs or Derivatives: Structural modifications of the this compound molecule could be investigated to develop new analogs or derivatives that are less susceptible to existing resistance mechanisms, such as altered sterol binding or efflux by specific transporters researchgate.net.

Understanding Resistance Development: Studying how resistance emerges in laboratory settings through serial passage or exposure to increasing concentrations of this compound can provide insights into the evolutionary pathways of resistance elifesciences.org. This understanding can inform strategies to prevent or slow down the development of resistance.

These research strategies aim to provide a deeper understanding of this compound resistance and develop potential methods to maintain its effectiveness, particularly in controlled research environments.

Synthesis and Derivatization of Levorin Analogs and Derivatives

Chemical and Semisynthetic Modifications of the Levorin Core Structure

Chemical and semisynthetic modifications of polyene macrolide antibiotics, including this compound, have been investigated to develop derivatives with improved characteristics. researchgate.netcmdm.tw These modifications can target different parts of the molecule. For polyenes, common modifications include alterations to the carboxylic group through amidation, esterification, or reduction, and the introduction of additional positive charges. researchgate.net Studies on alkyl derivatives of amphotericin B and this compound, modified in specific regions of the lactone ring, have shown that methylated this compound can exhibit greater biological activity than the original antibiotic. researchgate.net The general chemical structure of polyene antibiotics involves a lactonic ring with hydrophobic and hydrophilic regions, and modifications can be made to these areas. gempublishing.co.uk

Design and Characterization of Novel this compound Analogs

The design and characterization of novel this compound analogs involve creating compounds with altered structures to study their properties and potential therapeutic applications. This process often includes evaluating the biological activity of the synthesized compounds. sygnaturediscovery.com

Structure-Activity Relationship (SAR) Studies for Molecular Mechanisms

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure affect its biological activity and molecular mechanisms of action. sygnaturediscovery.com For polyene antibiotics, the molecular mechanism primarily involves interaction with sterols in cell membranes, leading to pore formation. ijsr.netgempublishing.co.ukresearchgate.net SAR studies for polyene macrolides have revealed the significant influence of specific regions, such as the C-7 to C-10 polyol region, on antifungal activity. researchgate.net Understanding the molecular mechanisms, such as how modifications affect interaction with membrane sterols, is essential for rational design of analogs with improved selective toxicity. nih.gov

Evaluation of Modified Compounds in in vitro Systems

Modified this compound compounds and their analogs are evaluated in various in vitro systems to assess their biological activity. sygnaturediscovery.com This can include testing their antifungal efficacy against different fungal strains, as well as evaluating their effects on cell membranes. For example, studies have researched the action of this compound derivatives modified by amino- and carboxyl groups on ultrasound-induced hemolysis of red blood cells, as the interaction with cell membranes is a key aspect of their activity. ijsr.net In vitro assays are a primary step in the biological assessment of newly synthesized compounds to determine properties like potency and efficacy. sygnaturediscovery.com

Biosynthetic Engineering for Analog Production

Biosynthetic engineering offers an alternative approach to generating this compound analogs by manipulating the genetic machinery of the producing microorganisms. nih.govscispace.com This involves modifying the biosynthetic gene clusters responsible for this compound production. nih.govoup.com This method can potentially yield polyenes with unique structures that are difficult to obtain through traditional chemical modifications. researchgate.net Advances in genome mining and genetic engineering techniques in actinomycetes, the natural producers of many polyene macrolides including this compound, facilitate the discovery and production of novel polyene structures. nih.govscispace.comdntb.gov.ua Ribosome engineering, for instance, can be used to improve production strains and induce the expression of silent biosynthetic gene clusters, potentially leading to the discovery of new metabolites or increased production of existing ones. oup.com

Analytical Methodologies for Levorin Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating the components of Levorin and quantifying their amounts. These techniques leverage differential interactions between the analytes and a stationary phase, allowing for the resolution of closely related compounds within the this compound complex.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of polyene macrolide antibiotics, including this compound. Reversed-phase HPLC has been employed for the characterization of aromatic heptaene macrolides. rsc.org High-performance size-exclusion liquid chromatography (HPSEC) has also been developed and used for the comparison of aromatic heptaene antibiotics like Candicidin (B1668254) and this compound. psu.edursc.org This method can reveal components of high relative molecular mass within the this compound complex. psu.edu Studies have shown that the free aromatic heptaene macrolides, which are retained by adsorption to the packing material in HPSEC, are identical to those characterized by reversed-phase HPLC. psu.edursc.org

In one study utilizing HPSEC, a bimodal column set packed with silica (B1680970) was used with dimethyl sulphoxide as the eluent. psu.edu This solvent was chosen for its ability to completely dissolve the test substances. psu.edu Detection was performed at 340 nm. psu.edu

Another study comparing Ascosin, Candicidin, and this compound utilized HPLC-DAD-(ESI)Q-TOF techniques under identical isocratic conditions with an Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm, 100 Å). researchgate.net The superimposed LC-UV-VIS chromatograms indicated that the major components of these complexes are structurally identical. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS techniques, including LC-MS/MS, are powerful tools for the analysis of complex mixtures like this compound, offering high sensitivity and selectivity for the detection and quantification of individual components. longdom.orgmdpi.commdpi.com LC-MS integrates the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, allowing for the identification and characterization of molecules based on their mass-to-charge ratio. longdom.org

In research on aromatic heptaene antibiotic complexes, including this compound, HPLC-DAD-(ESI)Q-TOF techniques have been employed. researchgate.net This hyphenated technique provides detailed information about the components, combining chromatographic separation with UV-DAD detection and mass spectrometry for identification and structural elucidation. researchgate.net The high-resolution MS capabilities enable the determination of the molecular masses of individual components. researchgate.net LC-MS is increasingly used in bioanalytical methods for quantifying drugs in biological fluids due to its improved selectivity and linear dynamic ranges compared to some other methods. researchgate.net

Spectrophotometric and Fluorometric Assays for Research Applications

Spectrophotometric methods have been developed for the analysis of this compound, particularly for determining its concentration in culture media and industrial intermediate products. A differential spectrophotometric method has been used for analyzing this compound in culture broth and mycelium. semanticscholar.orgnih.gov This method involves using an extract of the fermentation broth filtrate that contains neither this compound nor Levoristatin (B1174053) as the reference solution, which helps to eliminate errors caused by the presence of other metabolites. nih.govresearchgate.net

Initially, this compound concentration in culture medium was analyzed using a spectrophotometric method and expressed in mg/ml. semanticscholar.org One antibiotic activity unit (IU) was reported to correspond to 0.04 µg of this compound. semanticscholar.org However, it was found that microbiological methods were not suitable for determining this compound content in industrial intermediate products also containing Levoristatin, as the latter interfered with the assay. nih.govresearchgate.net Photometric methods using pure solvent as a reference also yielded higher results, especially in fermentation broth, due to protein admixtures. nih.govresearchgate.net

While the provided search results specifically detail spectrophotometric methods for this compound, they also mention fluorometric assays in a broader analytical context. Fluorometric assays can offer high sensitivity and can be used for real-time monitoring in some applications. frontiersin.org The enhancement in fluorescence of a dye can be specific to the analyte being measured, and this technique can be sensitive to very low quantities. nih.gov

Bioanalytical Approaches for this compound Detection in Complex Research Matrices

Bioanalytical methods are essential for detecting and quantifying this compound in complex biological matrices encountered in research, such as fermentation broth or potentially in studies involving biological systems. These methods often involve sample preparation steps to isolate the analyte from the matrix and minimize interference. mdpi.commedipharmsai.com

In the context of this compound biosynthesis research, analyzing this compound in culture broth and mycelium represents a bioanalytical application. Differential spectrophotometric methods have been applied for this purpose to account for interfering substances present in the fermentation broth. semanticscholar.orgnih.govresearchgate.net The complexity of fermentation broth, containing various metabolites and protein admixtures, necessitates specific approaches to ensure accurate this compound quantification. nih.govresearchgate.net

LC-MS/MS is a frequently used technique in bioanalysis for quantifying drugs in biological matrices due to its sensitivity and selectivity, which helps in overcoming matrix effects. mdpi.comresearchgate.netmdpi.com Matrix effects, caused by co-eluting components from the biological sample, can impact the ionization of the analyte and affect assay results. medipharmsai.com Sample preparation techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are employed to reduce matrix effects. medipharmsai.com While the search results discuss bioanalytical approaches and matrix effects in general, and the application of LC-MS in complex matrices, specific detailed applications of these methods for this compound in complex biological research matrices beyond fermentation broth were not extensively detailed.

Advanced Research Applications and Non Clinical Potentials

Levorin as a Probe in Membrane Biophysics and Cell Biology Research

This compound's interaction with lipid membranes, leading to the formation of ion-permeable channels, positions it as a valuable probe in studying membrane biophysics and cell biology. indexcopernicus.comijsr.net Researchers utilize this compound to understand the fundamental properties of biological and artificial membranes. khazar.orgkjsat.com

Investigating Membrane Structure and Dynamics

Studies employing this compound contribute to the understanding of membrane structure and dynamics. The interaction of this compound with sterols within the membrane is crucial for channel formation, providing insights into how lipids and proteins organize and behave within the bilayer. indexcopernicus.comijsr.net The effectiveness of polyene antibiotics, including this compound, is dependent on the presence of sterols in cell membranes. ijsr.net Specifically, they show higher sensitivity to membranes containing ergosterol (B1671047). ijsr.net The interaction of this compound with cholesterol has been demonstrated through techniques like UV absorption spectroscopy, where the complex formation reduces the maximum amplitude of UV absorption spectra. indexcopernicus.com

The molecular mechanism of interaction of polyene antibiotics with membranes involves the creation of channels of a certain structure in a complex with sterols. ijsr.net The polyene channel is described as a dynamic structure composed of several molecules of the antibiotic and a sterol. gempublishing.co.uk The hydrophilic groups line the inner pore of the channel, while the hydrophobic side of the polyene antibiotic interacts with sterol molecules. gempublishing.co.uk

Research using bilayer lipid membranes (BLMs) has been instrumental in determining the parameters of the biological activity of polyene antibiotics, including this compound. ijsr.net These model membranes, similar in structure to biological cell membranes but with controlled composition, are ideal for investigating the effects of antibiotics at a molecular level. khazar.orgkjsat.com

Studies of Ion Transport and Channel Function

This compound-induced membrane permeability for ions and organic compounds is a key area of research. ijsr.netgempublishing.co.uk this compound channels ideally transport cations through membranes, a characteristic that differentiates them from amphotericin B channels, which are selective for anions. khazar.orgkjsat.com This difference is attributed to the varying number of carbonyl and carboxyl groups in the hydrophilic chain of the antibiotics. khazar.orgkjsat.com

Studies have shown that in the presence of this compound, certain ions penetrate the membrane more effectively than others. ijsr.net The ionic conductivity of lipid membranes is dependent on the concentration of this compound and the concentration of cholesterol in the membranes. ijsr.net

The permeability level induced by antibiotics, measured in BLMs, is a parameter used to characterize their biological effectiveness. khazar.orgkjsat.com The conductance of the this compound channel has been reported to be in the range of 0.2-0.3 pS. khazar.orgkjsat.comaak.gov.az Research on alkyl derivatives of this compound has indicated that increasing the length of the alkyl chain decreases the biological activity of the antibiotic. khazar.orgkjsat.com

The study of single ion channels formed by polyene antibiotics in lipid membranes allows for the analysis of channel properties based on the structure of the antibiotic molecule. khazar.orgkjsat.com This research contributes to understanding the molecular aspects of ion channel formation and function. khazar.orgkjsat.com

Table 1: Ion Channel Conductance of Selected Polyene Antibiotics

Polyene AntibioticChannel Conductance (pS)Ion Selectivity
Amphotericin B6.5 aak.gov.azAnions khazar.orgkjsat.com
Nystatin (B1677061)2 khazar.orgkjsat.comaak.gov.azAnions kjsat.com
Mycoheptin0.5 khazar.orgkjsat.comaak.gov.az
This compound0.2-0.3 khazar.orgkjsat.comaak.gov.azCations khazar.orgkjsat.com

Future Directions and Emerging Research Avenues

Systems Biology and Omics Approaches in Levorin Research

Systems biology and various omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to gain a holistic understanding of this compound biosynthesis and the producing organisms. By studying the complex interactions within biological systems, researchers can identify key genes, proteins, and metabolic pathways involved in this compound production. This can lead to strategies for optimizing fermentation processes and improving yields. Omics data analysis allows for the integration of information from multiple experimental sources to understand how molecules interact within the network of life. gatech.edu High-throughput data collection and analysis platforms focusing on genomics, epigenetics, proteomics, and metabolomics are being developed to study biological systems on a larger scale. gatech.edu

Research has already utilized comparative genomics to analyze the distribution patterns of secondary metabolism biosynthetic gene clusters (BGCs) in microorganisms, including Streptomyces species, which are known producers of natural products like this compound. mdpi.com These studies reveal high genetic diversity and the presence of numerous silent BGCs that represent a potential source for novel compounds. mdpi.comnih.govmdpi.com Activating these silent gene clusters through various methods, including co-culture with other microorganisms, is an area of ongoing research. nih.govmdpi.comresearch-solution.com

Data from omics studies can be integrated into bioinformatics analyses to extract essential biological information. researchgate.net For instance, differential gene expression analysis using RNA-Seq data has been applied to study antibiotic-producing Streptomyces strains, revealing variations in metabolic pathways and enzyme activities during different growth phases. utupub.fi Such approaches can be directly applied to Actinomyces levoris, the producer of this compound, to understand the regulatory networks governing its biosynthesis.

An example of how omics data can be analyzed is shown in the table below, illustrating a hypothetical differential gene expression analysis in a this compound-producing strain under varied culture conditions:

Gene IDFold Change (Condition A vs. B)p-valueAnnotated Function (Example)
GeneXYZ5.20.001Polyketide synthase subunit
GeneABC-3.10.005Regulatory protein
GenePQR2.80.01Transport protein

Advanced Computational and Artificial Intelligence Methods in this compound Design and Study

In the context of this compound, computational approaches can be applied to understand its molecular structure and interactions in detail. Methods such as molecular docking, virtual screening, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations are used for rational drug design and to understand ligand-receptor binding. mdpi.comnih.govwiley.com While this compound is an existing compound, these methods can be used to study its interactions with potential targets or to design novel this compound analogs with improved properties. mdpi.comwiley.com

Computational methods are also valuable for analyzing complex biological systems and metabolic pathways involved in biosynthesis. mdpi.com This aligns with systems biology approaches, where computational modeling can simulate cellular processes and predict the outcome of genetic or environmental modifications on this compound production.

Exploration of Novel Biosynthetic Pathways and Producer Organisms

This compound is known to be produced by Actinomyces levoris. nih.govgoogle.com However, the exploration of novel biosynthetic pathways and the identification of new producer organisms are crucial for discovering this compound analogs or related polyene macrolides with potentially different or improved properties. Genome mining efforts have revealed that many microorganisms, particularly actinomycetes, possess numerous silent biosynthetic gene clusters that could encode for the production of novel secondary metabolites. mdpi.comnih.govmdpi.com

Research into activating these silent gene clusters is ongoing. nih.govmdpi.comresearch-solution.com Co-culture of Actinomyces levoris with other microorganisms, such as yeasts, has been shown to influence antibiotic production, including this compound. google.comresearchgate.net This suggests that interspecies interactions can activate or enhance biosynthetic pathways. Exploring diverse ecological niches, such as marine sediments, can also lead to the isolation of novel Streptomyces strains with untapped biosynthetic potential. mdpi.com

Understanding the genetic basis of this compound biosynthesis in Actinomyces levoris is fundamental. Studies have investigated the influence of factors like redox potential and culture conditions on the production of this compound A and B, indicating the complexity of the biosynthetic process. ucl.ac.uk Research has also examined the role of specific precursors, such as p-aminoacetophenone, in this compound biosynthesis. thegoodscentscompany.comsigmaaldrich.com Further exploration of these pathways and the enzymes involved can facilitate metabolic engineering efforts to enhance production or create novel derivatives.

The identification of new producer organisms or the activation of silent clusters in known organisms could yield this compound variants or entirely new polyene structures with unique bioactivities.

Integration of this compound Research with Synthetic Biology Platforms

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes, holds significant promise for this compound research. hudsonlabautomation.comnih.gov By applying synthetic biology principles, researchers can engineer microorganisms to optimize this compound production, create novel this compound analogs, or develop biosensing systems for monitoring production.

This integration can involve manipulating the biosynthetic gene clusters responsible for this compound production. Techniques like CRISPR-Cas9 allow for precise editing of genomes, enabling the modification or activation of specific genes within the this compound biosynthetic pathway. hudsonlabautomation.com This can lead to increased yields or the production of modified this compound structures.

Synthetic biology platforms can also be used to introduce genes from the this compound biosynthetic pathway into heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae. This can provide a more controlled and potentially more efficient system for this compound production or for the production of specific intermediates. Research has already demonstrated the use of combinatorial biosynthesis, combining genes from different biosynthetic pathways, to generate novel hybrid compounds. caister.com This approach could be applied to this compound to create hybrid polyene macrolides.

Furthermore, synthetic biology can be used to develop biosensors that can detect this compound or its precursors, allowing for real-time monitoring and optimization of fermentation processes. nih.gov The ability to design and engineer biological systems at a fundamental level offers unprecedented opportunities to manipulate this compound production and explore its potential.

The development of laboratory automation tools is also accelerating the growth of the synthetic biology field, making it more feasible to implement complex engineering strategies for natural product biosynthesis. hudsonlabautomation.com

Q & A

Q. What are the foundational mechanisms by which Levorin interacts with lipid membranes to alter permeability?

this compound, a polyene macrolide antibiotic, forms molecular-sized ionic channels by complexing with sterols like cholesterol and ergosterol in lipid membranes. This interaction increases membrane permeability to monosaccharides and neutral molecules, facilitating cation movement and substrate transport. Methodologically, researchers can study this using bilayer lipid membrane (BLM) electrophysiology to measure conductance changes and fluorescence-based assays to track molecular flux .

Q. What standardized in vitro assays are recommended to evaluate this compound’s antifungal activity?

Disk diffusion and broth microdilution assays (following CLSI guidelines) are standard for assessing antifungal efficacy. Researchers should quantify minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida spp.) while controlling variables like pH, temperature, and sterol composition in growth media. Include positive controls (e.g., amphotericin B) and validate results with spectrophotometric growth curves .

Q. How does this compound influence oxidative stress dynamics in muscle cells during high-intensity activity?

this compound reduces lipid peroxidation by enhancing antioxidant defenses, thereby mitigating exercise-induced oxidative stress. Researchers can employ thiobarbituric acid-reactive substances (TBARS) assays to measure malondialdehyde (MDA) levels and quantify superoxide dismutase (SOD) activity in muscle tissue samples. In vivo models (e.g., rodent fatigue tests) paired with HPLC-based metabolite profiling are critical for mechanistic validation .

Advanced Research Questions

Q. How can structural discrepancies in this compound complex identification be resolved using modern analytical techniques?

Structural ambiguities arise due to this compound’s multicomponent nature. High-resolution LC-MS/MS and 2D NMR can differentiate isoforms (e.g., this compound A2 vs. candicidin D). For example, derivatization followed by heteronuclear single-quantum coherence (HSQC) NMR analysis resolves stereochemical differences. Cross-validate findings with X-ray crystallography of sterol complexes .

Q. What experimental designs address contradictions in this compound’s efficacy across fungal species with varying membrane sterol profiles?

Contradictions often stem from species-specific ergosterol content. Design comparative studies using isogenic fungal strains with modulated ergosterol biosynthesis (e.g., ERG gene knockouts). Pair membrane fluidity measurements (via fluorescence anisotropy) with MIC assays to correlate sterol composition with this compound’s channel-forming efficiency .

Q. What computational models predict this compound’s binding affinity to novel sterol derivatives in plant pathogens?

Molecular dynamics (MD) simulations using software like GROMACS or NAMD can model this compound-sterol interactions. Parameterize force fields with quantum mechanical (QM) data from DFT calculations. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics for engineered sterols .

Q. How can in vivo models distinguish this compound’s direct antimicrobial effects from its immunomodulatory roles in plant disease resistance?

Use transgenic plants (e.g., Arabidopsis mutants with impaired SA/JA signaling pathways) treated with this compound. Quantify pathogen load (qPCR) and defense markers (ELISA for PR proteins). Compare outcomes with knockout models lacking membrane sterol-binding proteins to isolate immunomodulatory effects .

Methodological and Data Analysis Challenges

Q. What strategies ensure reproducibility in this compound’s membrane conductance experiments?

Standardize BLM composition (e.g., 70% DOPC/30% ergosterol) and buffer conditions (pH 7.4, 150 mM KCl). Use calibrated Ag/AgCl electrodes and validate channel activity with single-pore conductance measurements (e.g., ~10 pS in 1 M KCl). Report data with error margins from ≥3 independent replicates .

Q. How should researchers address batch-to-batch variability in this compound complex isolates?

Implement quality control via HPLC-DAD-ELSD to profile isoform ratios. Use preparative chromatography to isolate primary components (e.g., this compound A2) and characterize each batch with UV-Vis spectroscopy (λmax ~360 nm for heptaenes) and HRMS. Disclose batch-specific data in publications .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on muscle fatigue?

Apply nonlinear regression (e.g., sigmoidal dose-response curves) to model fatigue latency vs. This compound concentration. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. This compound-treated cohorts). Include power analysis to justify sample sizes in preclinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.